![molecular formula C12H24N2S B2534060 N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 379729-44-9](/img/structure/B2534060.png)
N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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Description
N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, commonly known as AM-1220, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), but has a different mechanism of action.
Scientific Research Applications
- Role of m1Ψ : N1-methylpseudouridine (m1Ψ) outperforms other modified bases in synthetic mRNA switches. It enhances microRNA and protein sensitivity, improves cell-type separation, and minimizes immune stimulation. The high protein expression from m1Ψ-containing mRNA contributes to these benefits .
- Relevance : m1Ψ could be incorporated into polymeric systems to enhance CPL properties. These materials find applications in optical sensing and other areas .
- Advantages : They bypass immune response-induced cytotoxicity and exhibit enhanced performance in synthetic gene circuits and other applications .
- Benefits : It enhances the functionality of polymers by introducing pendant reactive groups, allowing for tailored properties and applications .
- Immune Compatibility : Its use avoids immune responses and cytotoxicity, making it suitable for RNA-based sensors and regulators .
Synthetic mRNA Switches
Circularly Polarized Luminescent Polymers
Biofunctional RNA Tools
Functionalized Polymers
RNA Sensors and Regulators
Drug Delivery Systems
properties
IUPAC Name |
N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2S/c1-3-11(2)7-4-5-8-13-12-14-9-6-10-15-12/h11H,3-10H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMDQZFDLAEDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCNC1=NCCCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
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